
3-Hydroxy-2-naphthoic acid
Overview
Description
3-Hydroxy-2-naphthoic acid is an organic compound with the molecular formula C₁₁H₈O₃. It is one of several hydroxynaphthoic acids and is known for its role as a precursor to various azo dyes and pigments . This compound is characterized by a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a naphthalene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
3-Hydroxy-2-naphthoic acid is typically synthesized through the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction . This process involves the reaction of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a strong base, such as sodium hydroxide. The reaction conditions are carefully controlled to ensure the formation of the desired product .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
3-Hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Azo Coupling Reactions: This compound is a precursor to many anilides, such as Naphthol AS, which react with diazonium salts to form deeply colored azo compounds. These reactions typically occur under mild acidic conditions and result in the formation of azo dyes.
Amidation: Heating this compound with ammonia produces 3-amino-2-naphthoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these transformations are less commonly reported in the literature.
Scientific Research Applications
Medicinal Chemistry
1.1. Chemical Chaperone in Hypertension Treatment
Recent studies have identified 3HNA as a potential therapeutic agent for hypertension. A study demonstrated that 3HNA acts as a chemical chaperone, mitigating vascular remodeling and hypertension induced by angiotensin II (AngII) in mice. The administration of 3HNA resulted in:
- Prevention of Hypertension : Mice treated with 3HNA showed no significant increase in heart weight/body weight ratios compared to control groups.
- Histological Improvements : There was a marked reduction in vascular medial thickening and perivascular fibrosis associated with AngII infusion.
- Inhibition of Protein Synthesis : In cultured vascular smooth muscle cells, 3HNA inhibited the increase in protein synthesis triggered by AngII .
This suggests that 3HNA could be a novel approach to preserving protein homeostasis under cardiovascular stress.
Environmental Applications
2.1. Heavy Metal Extraction
3HNA has been explored as a component in task-specific ionic liquids for the extraction of heavy metals from aqueous solutions. The favorable environmental properties of ionic liquids make them attractive alternatives for traditional extraction methods. Research indicates that 3HNA-based ionic liquids effectively extract heavy metals, showcasing their potential in environmental remediation .
Analytical Chemistry
3.1. Spectrofluorimetric Determination
A spectrofluorimetric method utilizing 3HNA has been developed for the determination of environmental pollutants. The method involves forming a ternary complex with zirconium (IV) and beta-cyclodextrin, which enhances the fluorescence intensity of 3HNA significantly, allowing for sensitive detection of trace amounts of contaminants in river water .
Material Science
4.1. Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds derived from 3HNA for various applications, including chemosensors for detecting toxic ions like cyanide (CN⁻). These compounds have shown selective responses and are being developed into test strips for practical use .
Industrial Applications
5.1. Dyes and Pigments Production
3HNA serves as an important intermediate in the production of dyes and pigments due to its vibrant color properties. It is primarily utilized in the formulation of various industrial dyes, contributing significantly to the textile and paint industries .
Data Summary Table
Case Study 1: Therapeutic Efficacy
In a controlled study involving mice, researchers administered 3HNA alongside AngII to assess its impact on hypertension and vascular health. The outcomes indicated that 3HNA not only prevented hypertension but also improved overall vascular integrity, suggesting its potential as a therapeutic agent.
Case Study 2: Environmental Remediation
A study focused on the use of 3HNA-based ionic liquids demonstrated their efficacy in extracting heavy metals from contaminated water sources. The results highlighted significant reductions in metal concentrations, showcasing the practical application of 3HNA in environmental cleanup efforts.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-naphthoic acid and its derivatives often involves interactions with specific molecular targets. For example, in the synthesis of azo dyes, the compound undergoes azo coupling reactions with diazonium salts, resulting in the formation of colored products . In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Hydroxy-2-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:
2-Hydroxy-1-naphthoic acid: This compound has a hydroxyl group at the 2-position and a carboxyl group at the 1-position of the naphthalene ring.
6-Hydroxy-2-naphthoic acid: This isomer has the hydroxyl group at the 6-position and the carboxyl group at the 2-position.
The unique positioning of the hydroxyl and carboxyl groups in this compound makes it particularly suitable for specific synthetic applications, such as the production of azo dyes and task-specific ionic liquids .
Biological Activity
3-Hydroxy-2-naphthoic acid (3HNA) is a naphthalene derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its effects on hypertension, antioxidant activity, and potential applications in medicinal chemistry.
Pharmacological Properties
1. Antihypertensive Effects
Recent studies have highlighted the potential of 3HNA as a therapeutic agent for hypertension. Research conducted on mice infused with angiotensin II (AngII) demonstrated that 3HNA significantly prevented vascular remodeling and hypertension. The study revealed that treatment with 3HNA inhibited the increase in heart weight and body weight ratio associated with AngII infusion. Histological assessments indicated that 3HNA treatment mitigated vascular medial thickening and perivascular fibrosis, which are critical factors in hypertension development .
2. Mechanism of Action
The mechanism by which 3HNA exerts its antihypertensive effects appears to involve the modulation of the unfolded protein response (UPR) in vascular cells. Specifically, 3HNA was shown to prevent the induction of UPR markers in vascular adventitial fibroblasts and attenuated protein synthesis enhancement in vascular smooth muscle cells stimulated by AngII . This suggests that 3HNA may help maintain protein homeostasis under cardiovascular stress, potentially offering a novel approach to managing hypertension.
Antioxidant Activity
1. Radical Scavenging Activity
3HNA has also been evaluated for its antioxidant properties. A study comparing various compounds found that derivatives of this compound exhibited significant radical scavenging activity, surpassing that of ascorbic acid (Vitamin C). This indicates that 3HNA and its derivatives may play a role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders .
Toxicological Profile
1. Safety Assessments
Toxicological evaluations of 3HNA have revealed important safety information. In vivo studies indicated no clastogenic activity or significant toxicity at doses up to 2000 mg/kg body weight in hamsters. However, dermal exposure at high concentrations resulted in skin irritation and necrosis in guinea pigs, highlighting the need for careful handling . Additionally, repeated oral administration showed potential effects on adrenal function in female rats at higher doses, suggesting a need for further investigation into long-term safety .
Case Studies and Research Findings
1. Antimicrobial Properties
The synthesis of novel hydrazone derivatives from 3HNA has been reported to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus. These findings suggest that modifications of 3HNA can lead to compounds with enhanced biological activities suitable for therapeutic applications .
2. DNA Cleavage Activity
Research has also demonstrated that complexes formed with metals such as Ni(II), Co(II), and Cu(II) derived from 3HNA exhibit DNA cleavage activities. This property is particularly relevant for developing anticancer agents, as DNA damage is a common mechanism through which chemotherapeutic agents exert their effects .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-hydroxy-2-naphthoic acid (3H2NA), and how do reaction conditions influence yield and purity?
The primary synthesis method for 3H2NA is the Kolbe-Schmitt reaction , which involves carboxylation of β-naphthol using carbon dioxide under high temperature (120–140°C) and pressure. This reaction typically employs alkali metal carbonates (e.g., potassium carbonate) as catalysts. Yield optimization depends on precise control of temperature, CO₂ pressure, and reaction time. Post-synthesis purification involves recrystallization from ethanol or aqueous alkaline solutions to remove unreacted β-naphthol and byproducts .
Q. What analytical techniques are recommended for quantifying 3H2NA in complex matrices?
A spectrofluorimetric method leveraging ternary complex formation with zirconium(IV) and β-cyclodextrin (β-CD) is highly sensitive for 3H2NA detection. The method exploits fluorescence enhancement (up to 10-fold) upon complexation, with excitation/emission maxima at 335 nm and 450 nm, respectively. Calibration curves show linearity in the 0.1–10 µM range, with a detection limit of 0.03 µM . HPLC with UV/Vis detection (λ = 254 nm) is also effective, using C18 columns and mobile phases of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) .
Q. How does the solubility profile of 3H2NA impact experimental design in organic synthesis?
3H2NA is sparingly soluble in cold water (0.1 g/L at 25°C) but highly soluble in polar organic solvents (e.g., ethanol, DMSO) and alkaline aqueous solutions due to deprotonation of the carboxylic acid group. Solubility in benzene and chloroform is moderate (~5–10 g/L). This property necessitates solvent selection based on reaction type:
Solvent | Solubility (g/L) |
---|---|
Ethanol | 50–60 |
DMSO | >100 |
0.1M NaOH | >100 |
Cold water | 0.1 |
Optimizing solvent systems is critical for reactions requiring homogeneous conditions, such as co-crystallization . |
Advanced Research Questions
Q. How do pH and buffer systems affect the stability of 3H2NA-β-cyclodextrin inclusion complexes?
The formation constant (Kf) of 3H2NA-β-CD complexes is pH-dependent. At pH 7.4 , Kf reaches 1.2 × 10⁴ M⁻¹ due to optimal hydrogen bonding between the deprotonated carboxylic acid group of 3H2NA and β-CD hydroxyls. In acidic conditions (pH < 4), protonation of the carboxylic group reduces Kf by 60–70%, destabilizing the complex. Phosphate buffers enhance stability compared to Tris or acetate buffers, likely due to ionic interactions .
Q. What supramolecular synthons dominate in 3H2NA co-crystals, and how are they characterized?
3H2NA forms co-crystals via imidazole-carboxylic acid heterosynthons and carboxylic acid dimer homosynthons . For example, caffeine-3H2NA co-crystals (1:1 stoichiometry) exhibit a heterosynthon between the imidazole N–H and 3H2NA’s carboxylate oxygen. Structural characterization via single-crystal XRD reveals:
Synthon Type | Bond Length (Å) | Angle (°) |
---|---|---|
N–H···O (hetero) | 2.65 | 165 |
O–H···O (homo) | 2.71 | 178 |
IR spectroscopy confirms proton transfer in the heterosynthon via shifts in ν(C=O) and ν(N–H) bands . |
Q. How do excited-state intramolecular proton transfer (ESIPT) and ternary complexation influence 3H2NA’s fluorescence properties?
3H2NA exhibits ESIPT-driven dual fluorescence (λem = 450 nm and 510 nm) in aqueous media. Ternary complexation with Zr(IV)/β-CD suppresses ESIPT by rigidifying the naphthol moiety, enhancing monomeric fluorescence intensity by 8–10×. Time-resolved fluorescence studies show a 4.5 ns lifetime for the complexed form versus 1.2 ns for free 3H2NA, indicating reduced non-radiative decay .
Q. What structural modifications of 3H2NA enhance its pharmacological activity, particularly in G-protein-coupled receptor (GPCR) targeting?
Pamoic acid (a dimeric 3H2NA derivative) activates GPR35 with 1000-fold higher potency (EC50 = 0.1 µM) than 3H2NA (EC50 = 110 µM). Key modifications include:
- Bidentate naphthyl-carboxylic acid motifs for receptor binding.
- Methylene bridging to stabilize the active conformation.
Removal of the distal aromatic ring (e.g., in salicylic acid) abolishes activity, underscoring the necessity of extended π-conjugation .
Q. Methodological Notes
- Contradictions in Data : Discrepancies in reported fluorescence quantum yields (e.g., 0.12–0.18 in water vs. 0.45–0.50 in β-CD) may arise from solvent polarity or impurities. Validate methods with internal standards .
- Advanced Characterization : Combine XRD, IR, and solid-state NMR to resolve synthon ambiguities in co-crystals .
Properties
IUPAC Name |
3-hydroxynaphthalene-2-carboxylic acid | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H,(H,13,14) | |
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InChI Key |
ALKYHXVLJMQRLQ-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
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Related CAS |
14206-62-3 (sodium salt) | |
Record name | 3-Hydroxy-2-naphthalenecarboxylic acid | |
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DSSTOX Substance ID |
DTXSID3026560 | |
Record name | 3-Hydroxy-2-naphthoic acid | |
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Molecular Weight |
188.18 g/mol | |
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Physical Description |
Dry Powder, Pale yellow solid; [Merck Index] Pale yellow crystalline solid; [MSDSonline], YELLOW CRYSTALS. | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy- | |
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Record name | HYDROXY-2-NAPHTHOIC ACID | |
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Flash Point |
>150 °C c.c. | |
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Solubility |
Sol in benzene, chloroform, alkaline soln; freely soluble in alcohol and ether, SOL IN TOLUENE, 0.1 wt% in water at 25 °C, Solubility in water, g/100ml: 0.047 (very poor) | |
Record name | 3-HYDROXY-2-NAPHTHALENECARBOXYLIC ACID | |
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Vapor Pressure |
0.00000054 [mmHg], Vapor pressure, Pa at 25 °C: (negligible) | |
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Color/Form |
Very pale yellow crystals, Yellow rhombic leaflets | |
CAS No. |
92-70-6 | |
Record name | 3-Hydroxy-2-naphthoic acid | |
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Melting Point |
222-223 °C, Lemon to greenish yellow, odorless powder, MP: 218 °C (minimum) /Commercial product, 98% purity/, 220 °C | |
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Retrosynthesis Analysis
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